7-Chloro-5-methylthieno[3,2-b]pyridine
Description
7-Chloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system. The molecule is substituted with a chlorine atom at the 7-position and a methyl group at the 5-position. These compounds share similar synthesis challenges and physicochemical properties, making them relevant comparators.
Properties
IUPAC Name |
7-chloro-5-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-6(9)8-7(10-5)2-3-11-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHPWKBMGZCIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283654 | |
| Record name | 7-Chloro-5-methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-14-7 | |
| Record name | 7-Chloro-5-methylthieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a thiophene derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylthieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
7-Chloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylthieno[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 7-chloro-5-methylthieno[3,2-b]pyridine include:
- 5-Chloro-3-methylthieno[3,2-b]pyridine (CAS 1356016-33-5): Chlorine at position 5 and methyl at position 3 .
- 5-Chloro-7-methoxy thieno[3,2-b]pyridine: Chlorine at position 5 and methoxy at position 7 .
- 1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine : A pyrimidine-pyrrolopyridine hybrid with chlorine and methylsulfanyl groups .
The position and nature of substituents critically influence electronic properties, solubility, and biological activity. For instance, methyl groups enhance lipophilicity, while methoxy or chloro groups modulate electron density and steric effects.
Physicochemical Properties
Table 1 compares key properties of thieno[3,2-b]pyridine derivatives:
The molecular weight and formula of this compound mirror its 5-chloro-3-methyl analog, but substituent positions alter polarity and intermolecular interactions. Methoxy-substituted derivatives (e.g., ) exhibit higher molecular weights due to the oxygen atom.
Key Research Findings
- Regioselectivity Challenges: Substituent positioning (e.g., 5-Cl vs. 7-Cl) significantly affects reactivity. For example, 5-chloro-7-methoxy thieno[3,2-b]pyridine synthesis requires precise control during chlorination to avoid dihalogenation .
- Yield Optimization: Pyrimidine-pyrrolopyridine hybrids show lower yields (11–21%) compared to thienopyridines, highlighting the difficulty of coupling heterocycles .
- Purity Standards: Commercial thienopyridines like 5-chloro-3-methylthieno[3,2-b]pyridine achieve >97% purity, essential for reproducible biological assays .
Biological Activity
7-Chloro-5-methylthieno[3,2-b]pyridine is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews various studies and findings related to its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thienopyridine family, characterized by a fused thieno and pyridine ring structure. This unique arrangement contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds within the thienopyridine class exhibit significant anticancer properties. A study highlighted that derivatives of thieno[3,2-b]pyridine demonstrated cytotoxic effects in various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Findings : The compound induced apoptosis in both cell lines with IC50 values indicating effective cytotoxicity at low concentrations (0.05 µM) after 24 hours of treatment. Higher concentrations led to increased cell death over time, with maximal effects observed at 25 µM after 72 hours .
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.05 | 24 hours |
| This compound | MCF-7 | 0.05 | 24 hours |
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound has been shown to increase both early and late apoptotic cell populations in treated cancer cells.
- Metabolic Profiling : Metabolomic studies identified significant alterations in glycolysis and other metabolic pathways upon treatment with the compound .
Neuropharmacological Effects
In addition to its anticancer properties, thienopyridines have been explored for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly:
- Acetylcholine and Serotonin Levels : Studies using microdialysis in animal models suggest that the compound can enhance levels of these neurotransmitters in the hippocampus, potentially improving cognitive functions .
Case Studies
- Study on Hepatic Metabolism : Research involving rat liver microsomes demonstrated that the compound is metabolized into a more stable form that retains biological activity but shows improved pharmacokinetic properties compared to the parent compound .
- In Vivo Studies : In vivo studies indicated that certain derivatives of thieno[3,2-b]pyridine could cross the blood-brain barrier effectively, suggesting potential for treating central nervous system disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
